

An In-depth Technical Guide to 6-Chloro-2-Methyl-4-Pyrimidinol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Chloro-2-Methyl-4-Pyrimidinol

Cat. No.: B105152

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For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-Methyl-4-Pyrimidinol is a substituted pyrimidine that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring a reactive chlorine atom and a hydroxyl group on the pyrimidine core, makes it a versatile building block for the synthesis of a variety of more complex molecules, particularly in the realm of medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a focus on its role as a precursor in the development of potentially therapeutic agents.

Chemical and Physical Properties

6-Chloro-2-Methyl-4-Pyrimidinol, with the CAS number 17551-52-9, is a solid at room temperature. Its fundamental properties are summarized in the table below. The molecule contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to pyridine. The presence of a chloro group, a methyl group, and a hydroxyl group (in its tautomeric pyrimidinone form) imparts specific reactivity and characteristics to the compound.

Property	Value	Reference
Molecular Formula	C ₅ H ₅ ClN ₂ O	
Molecular Weight	144.56 g/mol	
CAS Number	17551-52-9	
Physical Form	Solid	
SMILES	Clc1[nH]c(n--INVALID-LINK--=O)C	
InChI	1S/C5H5ClN2O/c1-3-7-4(6)2-5(9)8-3/h2H,1H3,(H,7,8,9)	

Synthesis

The primary route for the synthesis of **6-Chloro-2-Methyl-4-Pyrimidinol** involves the selective hydrolysis of 4,6-dichloro-2-methylpyrimidine. This precursor is typically synthesized from 2-methyl-4,6-dihydroxypyrimidine. The overall synthetic pathway can be visualized as a two-step process.



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Caption: Synthetic pathway for **6-Chloro-2-Methyl-4-Pyrimidinol**.

Experimental Protocols

Step 1: Synthesis of 4,6-dichloro-2-methylpyrimidine

A common method for the dichlorination of 2-methyl-4,6-dihydroxypyrimidine involves the use of phosphorus oxychloride (POCl₃) or triphosgene. A patented method describes the reaction of

4,6-dihydroxy-2-methylpyrimidine with triphosgene in the presence of N,N-diethylaniline in dichloroethane.

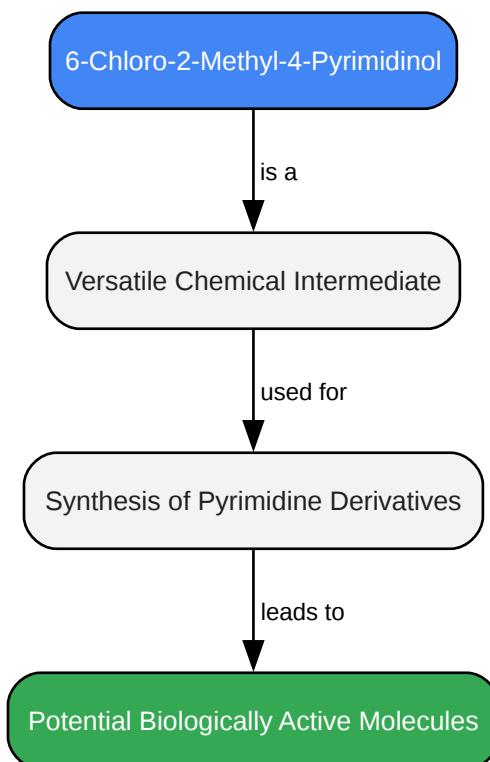
Step 2: Selective Hydrolysis to **6-Chloro-2-Methyl-4-Pyrimidinol**

The conversion of 4,6-dichloro-2-methylpyrimidine to **6-Chloro-2-Methyl-4-Pyrimidinol** is achieved through controlled hydrolysis. The chlorine atom at the 4-position is more susceptible to nucleophilic substitution by a hydroxide ion than the chlorine at the 6-position. This regioselectivity is attributed to the electronic effects of the nitrogen atoms within the pyrimidine ring. Careful control of reaction conditions, such as temperature and the concentration of the hydrolyzing agent, is crucial to favor the formation of the desired monosubstituted product.

Role in Drug Discovery and Development

While specific biological activities for **6-Chloro-2-Methyl-4-Pyrimidinol** itself are not extensively documented in publicly available literature, its significance lies in its role as a versatile chemical intermediate for the synthesis of biologically active molecules. The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast array of therapeutic agents.

Derivatives of pyrimidine have shown a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. **6-Chloro-2-Methyl-4-Pyrimidinol** provides a valuable starting point for the synthesis of novel pyrimidine derivatives due to the differential reactivity of its functional groups. The chlorine atom can be displaced by various nucleophiles to introduce diverse substituents, while the hydroxyl group can be modified or can influence the electronic properties of the molecule.



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Caption: Role of **6-Chloro-2-Methyl-4-Pyrimidinol** in synthesis.

Spectroscopic Data

Detailed spectroscopic data for **6-Chloro-2-Methyl-4-Pyrimidinol** is not readily available in comprehensive public databases. However, based on its structure, the following characteristic signals would be expected:

- ^1H NMR: Signals corresponding to the methyl protons, the proton on the pyrimidine ring, and a broad signal for the hydroxyl proton (which may exchange with D_2O).
- ^{13}C NMR: Resonances for the methyl carbon, the carbons of the pyrimidine ring (with the carbon attached to the chlorine showing a characteristic shift), and the carbon bearing the hydroxyl group.
- IR Spectroscopy: Absorption bands corresponding to O-H stretching, N-H stretching (for the tautomeric form), C=O stretching (for the pyrimidinone tautomer), C-N stretching, and C-Cl stretching.

- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 144.56 g/mol, along with a characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

Researchers are advised to perform their own analytical characterization to confirm the identity and purity of this compound.

Conclusion

6-Chloro-2-Methyl-4-Pyrimidinol is a key synthetic intermediate with significant potential in the field of medicinal chemistry and drug development. Its straightforward synthesis from readily available precursors and the reactivity of its functional groups make it an attractive starting material for the creation of libraries of novel pyrimidine derivatives. While the compound itself may not possess significant biological activity, its role as a molecular scaffold for the development of new therapeutic agents is of considerable interest to researchers in academia and the pharmaceutical industry. Further exploration of the reactions of this compound and the biological evaluation of its derivatives are warranted to fully exploit its potential in the quest for new and effective drugs.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com